(4-BENZYLPIPERIDINO)(8-METHYL-2-PHENYL-4-QUINOLYL)METHANONE
Description
(4-Benzylpiperidino)(8-methyl-2-phenyl-4-quinolyl)methanone is a structurally complex organic compound featuring a quinoline core substituted with a methyl group at position 8, a phenyl group at position 2, and a methanone group at position 4. The methanone bridges the quinoline moiety to a 4-benzylpiperidino group, which consists of a piperidine ring (a six-membered saturated ring with one nitrogen atom) substituted with a benzyl group at the 4-position. This compound’s unique architecture combines lipophilic (benzyl, phenyl) and hydrogen-bonding (methanone, piperidine) functionalities, making it a promising candidate for pharmacological and materials science research .
The quinoline core is known for its planar aromatic structure, which facilitates interactions with biological targets such as DNA or enzymes. The 8-methyl and 2-phenyl substituents may enhance metabolic stability and target affinity, respectively, while the 4-benzylpiperidino group contributes to solubility and bioavailability .
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(8-methyl-2-phenylquinolin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O/c1-21-9-8-14-25-26(20-27(30-28(21)25)24-12-6-3-7-13-24)29(32)31-17-15-23(16-18-31)19-22-10-4-2-5-11-22/h2-14,20,23H,15-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXHIWULZNSQHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCC(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERIDINO)(8-METHYL-2-PHENYL-4-QUINOLYL)METHANONE typically involves multiple steps, starting with the preparation of the piperidine and quinoline precursors. One common method involves the catalytic hydrogenation of 4-cyanopyridine to produce 4-benzylpiperidine
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the hydrogenation and other key reactions.
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERIDINO)(8-METHYL-2-PHENYL-4-QUINOLYL)METHANONE can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield the corresponding alcohols.
Scientific Research Applications
(4-BENZYLPIPERIDINO)(8-METHYL-2-PHENYL-4-QUINOLYL)METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which (4-BENZYLPIPERIDINO)(8-METHYL-2-PHENYL-4-QUINOLYL)METHANONE exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structural features. These interactions can modulate biochemical pathways and lead to the observed effects.
Comparison with Similar Compounds
Quinoline Derivatives
- (4-Benzylpiperazino)[2-(4-methoxyphenyl)-3-methyl-4-quinolyl]methanone ( ): Substituents: 2-(4-Methoxyphenyl), 3-methyl on quinoline; 4-benzylpiperazino (two nitrogen atoms). Key Differences: The piperazine ring (vs. Molecular Weight: ~453 g/mol (estimated).
- [4-(4-Fluorophenyl)piperazin-1-yl][2-(pyridin-4-yl)quinolin-4-yl]methanone ( ): Substituents: 2-Pyridyl on quinoline; 4-fluorophenylpiperazino. Key Differences: The pyridyl group enhances metal-coordination capability, while the fluorophenylpiperazino moiety may improve CNS penetration. Reported to interact with serotonin (5-HT) receptors.
Methanone-Linked Piperidine/Piperazine Derivatives
- (4-Methoxyphenyl)(4-phenethylpiperazino)methanone ( ): Substituents: 4-Methoxyphenyl; phenethylpiperazino. Key Differences: Lacks the quinoline core but shares the methanone-linked piperazine structure. The phenethyl group increases lipophilicity, favoring applications in neuropharmacology.
- (4-Hydroxy-8-(trifluoromethoxy)quinolin-3-yl)(piperidin-1-yl)methanone ( ): Substituents: Hydroxy and trifluoromethoxy groups on quinoline; simple piperidine. Key Differences: The trifluoromethoxy group enhances metabolic resistance, while the hydroxy group enables hydrogen bonding.
Pharmacological and Chemical Properties
Bioactivity
- Anticancer Potential: Quinoline derivatives (e.g., 4-aminoquinolines) are known for DNA intercalation and topoisomerase inhibition. The 2-phenyl and 8-methyl groups in the target compound may enhance DNA binding affinity compared to simpler quinolines .
- CNS Activity : Piperidine derivatives often exhibit affinity for neurotransmitter receptors. The benzyl group in the target compound may modulate dopamine or serotonin receptor interactions, as seen in structurally related piperazine derivatives .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP* | Key Features |
|---|---|---|---|---|
| Target Compound | C₂₉H₃₀N₂O | 422.5 | ~4.2 | High lipophilicity (benzyl, phenyl) |
| (4-Benzylpiperazino)[2-(4-MeOPh)-3-Me-4-quinolyl]methanone | C₂₈H₂₈N₃O₂ | 453.5 | ~3.8 | Piperazine ring, methoxy group |
| [4-(4-FPh)piperazino][2-pyridyl-4-quinolyl]methanone | C₂₅H₂₀FN₃O | 397.4 | ~2.9 | Fluorophenyl, pyridyl |
*logP values estimated using fragment-based methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
